molecular formula C8H13Cl3O2 B3051987 Hexyl trichloroacetate CAS No. 37587-86-3

Hexyl trichloroacetate

Cat. No.: B3051987
CAS No.: 37587-86-3
M. Wt: 247.5 g/mol
InChI Key: UJGLOWVVUOBEJU-UHFFFAOYSA-N
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Description

Preparation Methods

Hexyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve a high yield of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Hexyl trichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form trichloroacetic acid and hexanol.

    Reduction: The compound can be reduced to form hexyl dichloroacetate or hexyl monochloroacetate, depending on the reducing agent and reaction conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R).

Major Products:

    Hydrolysis: Trichloroacetic acid and hexanol.

    Reduction: Hexyl dichloroacetate or hexyl monochloroacetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hexyl trichloroacetate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the trichloroacetate group into molecules.

    Biology: Employed in studies involving the modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of hexyl trichloroacetate involves its ability to undergo hydrolysis and release trichloroacetic acid, which is a strong acid and can act as a protein denaturant. This property makes it useful in biochemical applications where protein precipitation is required. The molecular targets and pathways involved include interactions with amino acid residues in proteins, leading to their denaturation and precipitation.

Comparison with Similar Compounds

    Methyl trichloroacetate (C4H5Cl3O2): Used in organic synthesis and as a reagent in chemical reactions.

    Ethyl trichloroacetate (C5H7Cl3O2): Employed in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness of Hexyl Trichloroacetate: this compound is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are advantageous.

Properties

IUPAC Name

hexyl 2,2,2-trichloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl3O2/c1-2-3-4-5-6-13-7(12)8(9,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGLOWVVUOBEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290315
Record name Hexyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37587-86-3
Record name NSC67976
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroacetic acid hexyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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